molecular formula C18H42N6 B105861 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine CAS No. 15875-13-5

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine

Cat. No.: B105861
CAS No.: 15875-13-5
M. Wt: 342.6 g/mol
InChI Key: FZQMJOOSLXFQSU-UHFFFAOYSA-N
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Description

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. It is characterized by the presence of three dimethylamino propyl groups attached to a hexahydro-1,3,5-triazine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

It is known to be used as a curing agent for polymers . In this context, the compound likely interacts with the polymer chains, facilitating cross-linking and hardening.

Mode of Action

As a curing agent, it likely promotes the cross-linking of polymer chains, enhancing the rigidity and durability of the material .

Result of Action

The primary result of the action of 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine is the curing or hardening of polymers . This results in enhanced material properties such as increased rigidity, durability, and resistance to environmental factors.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature and humidity may affect the curing process. Additionally, the compound is volatile at room temperature , which could influence its stability and efficacy in certain environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be synthesized through a multi-step process involving the reaction of formaldehyde with dimethylamine and propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The key steps in the synthesis include:

    Formation of Intermediate Compounds: Formaldehyde reacts with dimethylamine to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with propylamine to form the hexahydro-1,3,5-triazine ring.

    Substitution: The final step involves the substitution of the remaining hydrogen atoms with dimethylamino propyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also involve purification steps such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dimethylamino propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine can be compared with other similar compounds, such as:

    1,3,5-Triazine: A simpler triazine compound without the dimethylamino propyl groups.

    Hexahydro-1,3,5-triazine: The parent compound without any substituents.

    1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine: A similar compound with hydroxyethyl groups instead of dimethylamino propyl groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-[3,5-bis[3-(dimethylamino)propyl]-1,3,5-triazinan-1-yl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42N6/c1-19(2)10-7-13-22-16-23(14-8-11-20(3)4)18-24(17-22)15-9-12-21(5)6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMJOOSLXFQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CN(CN(C1)CCCN(C)C)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041231
Record name N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine
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Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl-
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CAS No.

15875-13-5
Record name Desmorapid
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Record name R 141 (catalyst)
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Record name 1,3,5-Triazine-1,3,5(2H,4H,6H)-tripropanamine, N1,N1,N3,N3,N5,N5-hexamethyl-
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Record name N,N',N''-Tris(3-dimethylaminopropyl)hexahydro-S-triazine
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Record name N,N,N',N',N'',N''-hexamethyl-1,3,5-triazine-1,3,5(2H,4H,6H)-tripropanamine
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Record name N,N',N''-TRIS(3-DIMETHYLAMINOPROPYL)HEXAHYDRO-S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine be used in polymer chemistry, and if so, how?

A1: Yes, this compound, often referred to as T-triazine, has shown promise as a multidentate amine ligand in Atom Transfer Radical Polymerization (ATRP). [] Specifically, it effectively complexes with copper bromide (CuBr), facilitating controlled polymerization of methacrylates like dimethylaminoethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). [] This control is evidenced by the production of polymers with targeted molecular weights and narrow polydispersity. [] The polymerization process, exhibiting first-order kinetics with respect to the monomer, highlights the role of T-triazine in mediating a controlled radical polymerization. []

Q2: Apart from its use in polymer chemistry, are there other applications for this compound?

A2: Yes, this compound is also utilized in the development of flame-retardant materials. [] It serves as one of the components in a composite polyether formulation for on-site spraying applications. [] When incorporated into rigid polyurethane foam, this composite polyether contributes to the flame-retardant properties of the final product, achieving an oxygen index of 30. [] This application highlights the versatility of this compound in different material science domains.

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